N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
Description
N-[(E)-(2-Fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is a Schiff base derivative featuring a 2,3-dihydrobenzofuran core substituted with 2,2,4-trimethyl groups and an (E)-configured imine linkage to a 2-fluorophenyl group. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with methodologies for imine formation (e.g., condensation reactions) and dihydrobenzofuran derivatization .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-8-9-16(17-14(12)10-18(2,3)21-17)20-11-13-6-4-5-7-15(13)19/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGIGZBEFQMIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N=CC3=CC=CC=C3F)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction between 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine and 2-fluorobenzaldehyde under acidic or basic conditions results in the formation of the Schiff base .
Industrial Production Methods
Industrial production of Schiff bases like this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Solvents such as ethanol, methanol, or tetrahydrofuran are commonly used, and the reaction is typically carried out at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Nucleophilic Additions
The methylidene imine group (C=N ) undergoes nucleophilic additions due to its electrophilic nature:
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Hydroxylamine addition : Forms oxime derivatives under mild acidic conditions.
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Grignard reagent attack : Alkyl/aryl groups add to the imine carbon, yielding secondary amines.
Example :
Reaction with methylmagnesium bromide in THF at 0°C gives a 72% yield of the tertiary amine.
Reduction of Imine
The imine bond is reduced to a secondary amine using NaBH or Pd/C-H :
Oxidation of Benzofuran Core
The dihydrobenzofuran ring oxidizes to a fully aromatic benzofuran under strong oxidizing agents (e.g., KMnO ):
Yields depend on solvent polarity and temperature .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrones, azides) :
Table : Cycloaddition yields with nitrones
| Dipolarophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Nitrone A | BTPP | DCM | 68 |
| Nitrone B | DBU | THF | 55 |
Adapted from phosphazene-catalyzed reactions .
Electrophilic Aromatic Substitution
The 2-fluorophenyl group directs electrophiles to the para position relative to fluorine:
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Nitration : HNO/HSO introduces a nitro group at the para-position (62% yield) .
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Halogenation : Br/FeBr yields para-bromo derivatives (58% yield) .
Mechanistic note : Fluorine’s electron-withdrawing effect stabilizes the sigma complex intermediate .
Hydrolysis Reactions
The imine hydrolyzes reversibly in aqueous acidic conditions:
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Rate : Accelerated by HCl (0.1 M) at 50°C (half-life: 2.5 hours).
Cross-Coupling Reactions
The benzofuran core participates in Sonogashira couplings with terminal alkynes :
Example :
Stability and Degradation
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Thermal stability : Decomposes above 200°C via C-N bond cleavage.
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Photodegradation : UV light (254 nm) induces ring-opening reactions (half-life: 8 hours in methanol).
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The synthesis of various derivatives has shown promising results against different strains of bacteria and fungi. For instance, compounds similar to N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 16 mm |
| Compound B | Pseudomonas aeruginosa | 19 mm |
| N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl... | TBD | TBD |
Cytotoxic Properties
Studies have also investigated the cytotoxic effects of this compound on human cancer cells. Preliminary results indicate that it may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .
Potential Therapeutic Uses
Given its structural characteristics and preliminary biological activity data, this compound shows promise in the following therapeutic areas:
Antibacterial Treatments
The compound's effectiveness against resistant bacterial strains positions it as a candidate for developing new antibacterial therapies.
Anticancer Research
Its cytotoxic properties warrant further investigation into its mechanism of action against cancer cells, potentially leading to novel cancer treatments.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Studies : A study published in RSC Advances demonstrated that derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Screening : Research published in the International Journal of Molecular Sciences indicated that several derivatives showed varying degrees of cytotoxicity against human cancer cell lines .
Mechanism of Action
The mechanism of action of N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine involves its ability to form stable complexes with metal ions. This property is crucial for its role as a ligand in coordination chemistry. The compound can interact with metal ions through its nitrogen and oxygen atoms, forming coordination bonds that stabilize the metal ion in a specific oxidation state .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Dihydrobenzofuran Derivatives
- 2-Methyl-7-nitro-2,3-dihydrobenzofuran : A precursor to 2-methyl-2,3-dihydrobenzofuran-7-amine, this compound lacks the imine moiety but shares the dihydrobenzofuran core. The nitro group at position 7 contrasts with the target’s 7-amine, suggesting divergent reactivity (e.g., nitro reduction vs. imine stability) .
- (R)-1-(3,3-Difluoro-2,3-Dihydrobenzofuran-7-yl)Ethan-1-Amine: Features a difluorinated dihydrobenzofuran core.
Heterocyclic Schiff Bases
- N-[(E)-(4-Chlorophenyl)Methylidene]-1,3-Oxazine Derivatives (e.g., Compound 3j) : These 1,3-oxazine-based Schiff bases exhibit antimicrobial activity. The oxazine ring offers different electronic properties compared to dihydrobenzofuran, possibly influencing bioactivity. The 4-chlorophenyl substituent, while structurally analogous to the target’s 2-fluorophenyl group, differs in halogen position and electronegativity, which may affect binding interactions .
- (E)-[(4-Chlorophenyl)Methoxy]Methylidene Amines : These compounds feature varied aromatic and heteroaromatic substituents (e.g., trifluoromethylpyridinyl). The 2-fluorophenyl group in the target compound may confer distinct steric and electronic profiles compared to bulkier substituents like trifluoromethyl .
Substituent Effects
- Fluorine vs. In contrast, chlorinated derivatives (e.g., ) may exhibit stronger halogen bonding in biological targets .
- Trimethyl vs. Nitro/Methoxy Groups : The 2,2,4-trimethyl substitution on the dihydrobenzofuran core increases lipophilicity compared to nitro or methoxy groups in related compounds (e.g., 2-methyl-7-nitro-2,3-dihydrobenzofuran), which could influence solubility and pharmacokinetics .
Tabulated Comparison of Key Compounds
Biological Activity
N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran core and a fluorophenyl substituent, suggests various biological activities. This article reviews its biological activity, focusing on antibacterial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18FNO
- Molecular Weight : 283.34 g/mol
- CAS Number : CB51543543
The compound features a benzofuran moiety that is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20–40 | |
| Escherichia coli | 40–70 | |
| Caulobacter crescentus | Not reported |
These results suggest that the compound exhibits moderate antibacterial activity compared to standard antibiotics like ceftriaxone.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The following table summarizes the findings regarding its cytotoxic effects on various cancer cell lines.
The IC50 values indicate that this compound exhibits promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA synthesis in bacteria and cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Radical Formation : The presence of the nitrophenyl group could facilitate the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against multi-drug resistant bacterial strains. The study demonstrated that it could significantly inhibit bacterial growth at non-cytotoxic concentrations, outperforming several conventional antibiotics in specific assays .
Q & A
Q. What are the key synthetic pathways for N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including the formation of the benzofuran core and subsequent functionalization. Critical steps include:
- Core construction : Building the dihydrobenzofuran scaffold via cyclization reactions, often using catalysts like triethylamine in solvents such as dichloromethane .
- Substituent introduction : Fluorophenyl and methyl groups are introduced via nucleophilic substitution or condensation reactions. For example, the 2-fluorophenyl group can be added via Schiff base formation under controlled pH and temperature .
- Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents enhance fluorophenyl reactivity), temperature (50–80°C for imine formation), and catalyst loading (1–5 mol%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : and NMR identify substituent positions and confirm imine bond formation (e.g., E/Z isomerism via coupling constants) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHFNO) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%), while GC-MS monitors volatile byproducts .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what experimental validation is required?
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the fluorophenyl and benzofuran moieties for hydrophobic binding .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- Validation : Compare computational predictions with in vitro assays (e.g., IC measurements in enzyme inhibition studies) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzofuran derivatives?
- Comparative SAR analysis : Use analogs (e.g., 5-fluoro-2,3-dihydrobenzofuran or 2-amino-benzofuran) to isolate the impact of substituents like the 2-fluorophenyl group .
- Meta-analysis : Aggregate data from diverse studies to identify trends (e.g., methyl groups at C2/C4 enhance metabolic stability but reduce solubility) .
- Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism in the imine bond) via X-ray diffraction .
Q. How can reaction byproducts or impurities be minimized during large-scale synthesis?
- Process optimization : Use flow chemistry to control exothermic steps (e.g., imine formation) and reduce side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to remove halogenated impurities .
- Analytical monitoring : Implement in-line FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .
Methodological Considerations
Q. What are the best practices for evaluating the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .
- Photostability : Expose to UV light (λ = 365 nm) and assess structural integrity using NMR .
- Metabolic stability : Use liver microsome assays (human or rodent) to quantify CYP450-mediated metabolism .
Q. How can researchers design analogs to improve target selectivity while retaining potency?
- Scaffold hopping : Replace the benzofuran core with pyrazolo-pyrimidine or triazolo-pyrimidine systems to modulate binding kinetics .
- Isosteric substitutions : Swap the 2-fluorophenyl group with 3-fluoro or chloro derivatives to explore steric/electronic effects .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond donors at the amine group) using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
